molecular formula C18H20FN3O3 B2986089 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097915-06-3

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2986089
CAS No.: 2097915-06-3
M. Wt: 345.374
InChI Key: BXLSFNFESGQOEA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is an organic compound with a complex molecular structure, comprising several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves a multi-step process:

  • Formation of 4-Fluorophenol: : This can be achieved through the nitration of fluorobenzene, followed by reduction.

  • Ether Formation: : 4-Fluorophenol reacts with 2-bromoacetophenone to form an ether bond.

  • Piperidine Substitution: : Introduction of the piperidine moiety through a nucleophilic substitution reaction.

  • Pyrimidine Derivative Addition: : Finally, the compound is completed by adding the 2-methylpyrimidine moiety via another nucleophilic substitution.

Industrial Production Methods

Industrial production may utilize similar steps but optimized for large-scale synthesis. This includes the use of more efficient catalysts and solvents to maximize yield and purity, as well as automated and controlled reaction environments.

Chemical Reactions Analysis

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone undergoes several types of chemical reactions:

Types of Reactions

  • Oxidation: : Can be oxidized to introduce additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions might involve the conversion of ketone groups to secondary alcohols.

  • Substitution: : The compound can undergo substitution reactions, particularly on the phenoxy and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid under controlled temperatures.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various nucleophiles, under either acidic or basic conditions, depending on the desired substitution site.

Major Products Formed

Depending on the reaction conditions, oxidation may yield hydroxyl or carboxyl derivatives, while reduction typically produces alcohol derivatives. Substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, facilitating studies in organic synthesis and reaction mechanisms.

Biology

In biological research, it can serve as a molecular probe for studying receptor-ligand interactions, particularly due to its ability to interact with various biological targets.

Medicine

Medicinal chemistry utilizes this compound in drug development, where its unique structure can be modified to create new pharmacologically active agents.

Industry

Industrially, it finds use in the development of new materials, including polymers and other advanced materials, due to its stability and functional diversity.

Mechanism of Action

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets, typically involving:

  • Receptor Binding: : Binds to receptors with high affinity, altering their function.

  • Pathways: : Modulates signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Unique Features

This compound is unique due to its combination of fluorophenoxy, piperidine, and pyrimidine functional groups, which provide a distinct set of chemical and biological properties.

Similar Compounds

  • 2-(4-Fluorophenoxy)acetic acid: : Shares the fluorophenoxy moiety but differs in the rest of the structure.

  • 4-(2-Pyrimidinyloxy)piperidine: : Contains the pyrimidine and piperidine units but lacks the fluorophenoxy component.

  • 1-(4-Fluorophenyl)piperidine: : Similar piperidine-fluorophenyl structure but without the pyrimidine group.

This compound's uniqueness lies in its multifunctional structure, combining properties from various chemical entities to create a versatile and valuable molecule.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-16-7-10-22(11-8-16)18(23)12-24-15-4-2-14(19)3-5-15/h2-6,9,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLSFNFESGQOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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